molecular formula C7H7NO3S B2423438 3-(Methylthio)-4-nitrophenol CAS No. 771-94-8

3-(Methylthio)-4-nitrophenol

Cat. No.: B2423438
CAS No.: 771-94-8
M. Wt: 185.2
InChI Key: MAHRYQFYCWBISP-UHFFFAOYSA-N
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Description

3-(Methylthio)-4-nitrophenol is an organic compound characterized by a phenolic structure with a methylthio group at the third position and a nitro group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylthio)-4-nitrophenol typically involves the nitration of 3-(Methylthio)phenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the fourth position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature, concentration, and reaction time. This ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Acid chlorides or alkyl halides in the presence of a base for esterification or etherification.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of 3-(Methylthio)-4-aminophenol.

    Substitution: Formation of esters or ethers of this compound.

Scientific Research Applications

3-(Methylthio)-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylthio)-4-nitrophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methylthio group may also contribute to the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    3-(Methylthio)phenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrophenol: Lacks the methylthio group, which affects its solubility and reactivity.

    3-(Methylthio)-4-aminophenol: Formed by the reduction of 3-(Methylthio)-4-nitrophenol, with different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both the methylthio and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-methylsulfanyl-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAHRYQFYCWBISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-fluoro-4-nitrophenol (2 g, 12.7 mmol) in dry DMF (67 mL) were added by aliquots 2 equivalents of sodium thiomethoxide (1.78 g, 25.5 mmol) followed by 3 equivalents of potassium carbonate (5.27 g, 38.2 mmol). The mixture was stirred at RT for 23 hours and then water (100 mL) was added. The mixture was extracted with EtOAc, and the combined organic layers washed successively with water (60 mL) and brine (60 mL) and then dried over MgSO4. The solvent was evaporated under vacuum to provide the title compound (2.12 g, 90%) as a yellow powder.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.78 g
Type
reactant
Reaction Step One
Name
Quantity
67 mL
Type
solvent
Reaction Step One
Quantity
5.27 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
90%

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